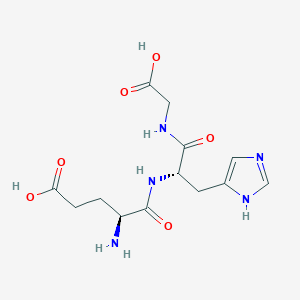

H-Glu-His-Gly-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next amino acid, also protected, is coupled to the growing peptide chain using a coupling reagent such as carbodiimide.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Des Réactions Chimiques

Types of Reactions

H-Glu-His-Gly-OH can undergo various chemical reactions, including:

Complexation: Forms complexes with metal ions such as copper and nickel.

Oxidation: Can be oxidized under certain conditions, affecting its metal-binding properties.

Hydrolysis: Can be hydrolyzed to its constituent amino acids under acidic or basic conditions.

Common Reagents and Conditions

Complexation: Typically involves metal salts such as copper sulfate or nickel chloride in aqueous solutions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Complexation: Metal-peptide complexes.

Oxidation: Oxidized peptide derivatives.

Hydrolysis: Free amino acids (glutamic acid, histidine, glycine).

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Gastrointestinal Effects

Research indicates that H-Glu-His-Gly-OH analogs can inhibit gastric secretion and modulate hormonal responses during sham feeding in rats. This suggests a potential role in managing gastrointestinal disorders by regulating digestive secretions and hormonal balance, which could be beneficial in conditions like peptic ulcers and gastritis .

1.2 Neuroprotective Properties

Studies have shown that this compound may exhibit neuroprotective effects, potentially influencing neurotransmitter systems. Its structure resembles that of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system, suggesting it could play a role in modulating neuronal excitability and protecting against neurodegenerative diseases .

1.3 Antioxidant Activity

The peptide has been investigated for its antioxidant properties, which may help mitigate oxidative stress-related damage in cells. This activity is particularly relevant in the context of aging and chronic diseases where oxidative stress is a contributing factor .

Biochemical Applications

2.1 Protein Engineering

this compound has been utilized as a tag for selective N-terminal acylation of proteins. This method enhances the chemical modification of proteins, facilitating the introduction of various functionalities for research and therapeutic purposes. The unique sequence allows for high specificity in acylation reactions, making it valuable in chemical biology and biopharmaceutical development .

2.2 Peptide Synthesis

The synthesis of this compound can be achieved through solid-phase peptide synthesis techniques, which are essential for producing peptides with high purity and yield. This capability supports the development of peptide-based therapeutics and research tools .

Environmental Applications

3.1 Heavy Metal Ion Detection

Research indicates that this compound can form complexes with metal ions such as Cu²⁺ and Ni²⁺, making it useful for environmental applications in detecting and removing these heavy metals from wastewater. This property highlights its potential as a bioremediation agent or as part of sensor technologies for environmental monitoring .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Schally et al., 1976 | Demonstrated inhibition of gastric secretion by this compound analogs | Gastrointestinal disorders |

| Nature Communications, 2018 | Developed methods for selective N-terminal acylation using this compound | Protein engineering |

| Environmental Science Journal, 2024 | Investigated heavy metal ion complexation capabilities | Wastewater treatment |

Mécanisme D'action

The mechanism of action of H-Glu-His-Gly-OH primarily involves its ability to bind metal ions through the histidine residue. This binding can influence various biological processes, including enzyme activity and metal ion transport. The peptide can form stable complexes with metal ions, which can then be transported or stored within biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycyl-L-histidyl-L-lysine: Another tripeptide with similar metal-binding properties.

Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine, known for its antioxidant properties.

Semaglutide: A longer peptide with therapeutic applications in diabetes management.

Uniqueness

H-Glu-His-Gly-OH is unique due to its specific sequence of amino acids, which provides distinct metal-binding properties. Unlike glutathione, which primarily acts as an antioxidant, this compound is more specialized in metal ion complexation. Compared to semaglutide, this compound is much shorter and has different biological functions .

Activité Biologique

H-Glu-His-Gly-OH, also known as γ-Glutamylhistidine, is a tripeptide that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.

- Molecular Formula : C₁₁H₁₆N₄O₅

- Molecular Weight : 284.27 g/mol

- CAS Number : 37460-15-4

This compound is primarily recognized for its role in peptide screening and immunoassays. It is involved in various biological processes, including:

- Protein Interaction : It can facilitate protein-protein interactions crucial for cellular signaling pathways.

- Functional Analysis : The peptide is used to analyze the functionality of proteins, particularly in the context of enzyme activity and receptor binding.

- Epitope Screening : this compound serves as a model for epitope mapping in vaccine development and antibody production.

1. Gastric Acid Secretion

This compound acts as a biological agent that stimulates gastric acid secretion and pepsin release. This function makes it relevant in digestive health and gastrointestinal studies. Its mechanism involves mimicking the action of endogenous gastrin, promoting gastric motility and enhancing digestive enzyme activity .

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress. This activity is particularly significant in the context of neuroprotection and aging-related diseases.

3. Neuroprotective Effects

Studies have suggested that this peptide may have neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This potential makes it a candidate for further research in neurodegenerative disorders like Alzheimer's disease.

Case Studies and Research Findings

Propriétés

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c14-8(1-2-10(19)20)12(23)18-9(3-7-4-15-6-17-7)13(24)16-5-11(21)22/h4,6,8-9H,1-3,5,14H2,(H,15,17)(H,16,24)(H,18,23)(H,19,20)(H,21,22)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYNVKEUINBGL-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.